molecular formula C9H10ClN3O B15254506 4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B15254506
M. Wt: 211.65 g/mol
InChI Key: AKSFURJZVIELGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with an azetidine group, a chlorine atom, a methyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The azetidine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrimidine ring can interact with nucleotide-binding sites, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the azetidine group with the pyrimidine ring and the presence of both chlorine and aldehyde functionalities make it a versatile compound for various applications .

Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

4-(azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H10ClN3O/c1-6-11-8(10)7(5-14)9(12-6)13-3-2-4-13/h5H,2-4H2,1H3

InChI Key

AKSFURJZVIELGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)N2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.